Propyl 4-(acetylamino)benzoate
Description
Propyl 4-(acetylamino)benzoate (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is an ester derivative of 4-(acetylamino)benzoic acid. The compound features a propyl ester group attached to the benzoic acid moiety, which is further substituted with an acetylamino (-NHCOCH₃) group at the para position. This structure confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and chemical research.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
propyl 4-acetamidobenzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-8-16-12(15)10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
TZBHZUCUDXQCSI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
The propyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(acetylamino)benzoic acid and propanol.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
-
Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate .
Amide Hydrolysis
The acetylamino group can be hydrolyzed to form 4-aminobenzoic acid derivatives.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 4-Aminobenzoic acid + Acetic acid | 65–75% | |
| Enzymatic hydrolysis | Protease (pH 7.4, 37°C) | 4-Aminobenzoic acid | 50–60% |
Key Findings :
Transesterification
The propyl ester group can be replaced with other alcohols under catalytic conditions.
| Catalyst | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ | Methanol | Methyl 4-(acetylamino)benzoate | 80–85% | |
| Ti(OiPr)₄ | Benzyl alcohol | Benzyl 4-(acetylamino)benzoate | 70–75% |
Applications :
Acylation of the Amine Group
The acetylamino group can undergo further acylation to form tertiary amides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 12h | 4-(Diacetylamino)benzoate | 90–95% | |
| Benzoyl chloride | DCM, Et₃N, 0°C → 25°C | 4-(Benzoylamino)benzoate | 85–88% |
Limitations :
Reduction of the Amide Group
The acetylamino group can be reduced to a secondary amine.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 4-(Propylamino)benzoic acid | 60–65% | |
| BH₃·THF | 0°C → 25°C, 6h | 4-(Ethylamino)benzoic acid | 55–60% |
Note :
Electrophilic Aromatic Substitution
The electron-withdrawing acetylamino and ester groups deactivate the ring, limiting reactivity. Nitration occurs under stringent conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-4-(acetylamino)benzoate | 40–45% |
Regioselectivity :
-
Nitration occurs meta to the acetylamino group due to its directing effects.
Photochemical Reactions
UV irradiation induces degradation pathways:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm), 6h | 4-Aminobenzoic acid + CO₂ + Propanol | Norrish-type cleavage |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity .
- Key Differences: The hydroxy group in Propyl Paraben enhances water solubility compared to the acetylamino group in Propyl 4-(acetylamino)benzoate, which increases lipophilicity.
2-(Dimethylamino)ethyl 4-(acetylamino)benzoate
- Structure: Dimethylaminoethyl ester of 4-(acetylamino)benzoic acid.
- Properties :
- This compound’s propyl ester may exhibit higher lipophilicity (predicted LogP >1.39) and altered metabolic stability .
Inosiplex Component: 4-(Acetylamino)benzoate
- Structure: 4-(acetylamino)benzoate salt complexed with inosine and 1-(dimethylamino)-2-propanol in a 1:3:3 ratio.
- Applications: Used as an immunomodulator for viral infections .
- Key Differences: Inosiplex’s multi-component formulation leverages synergistic effects, whereas this compound is a single ester derivative. The propyl ester in the target compound may enhance membrane permeability compared to the ionic form in Inosiplex .
Propyl 4-((Phenylcyclopentyl)carbonylamino)benzoate
- Structure: Propyl ester with a bulky phenylcyclopentylcarbonylamino substituent.
- Properties :
- Key Differences: The phenylcyclopentyl group enhances steric hindrance and likely improves receptor specificity but reduces solubility. this compound’s smaller substituent balances lipophilicity and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituent | LogP | Primary Application |
|---|---|---|---|---|
| This compound | ~250* | Propyl ester, acetylamino | ~1.5* | Pharmaceutical intermediate |
| Propyl 4-Hydroxybenzoate | 180.2 | Propyl ester, hydroxy | 1.76 | Preservative |
| 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate | 250.30 | Dimethylaminoethyl ester | 1.39 | HPLC analysis standard |
| Inosiplex (Component) | 367.03 (complex) | Ionic form in a salt | N/A | Immunomodulation |
| Propyl 4-((Phenylcyclopentyl)carbonylamino)benzoate | 351.44 | Phenylcyclopentyl group | ~3.0* | Targeted drug design |
*Estimated based on structural analogs.
Research Findings and Implications
- Structural Impact on Bioactivity: The acetylamino group in this compound and its analogs is critical for interactions with biological targets, such as MCHR1 receptors in SNAP derivatives .
- Ester Group Influence: Longer alkyl chains (e.g., propyl vs.
- Formulation Complexity: Multi-component systems like Inosiplex highlight the role of 4-(acetylamino)benzoate derivatives in synergistic therapies, whereas simpler esters may serve as intermediates or standalone agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
